(2Z)-2,3-Difluoro-1-Phenyl-2-Buten-1-One
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2,3-Difluoro-1-Phenyl-2-Buten-1-One is an organic compound characterized by the presence of a phenyl group attached to a butenone backbone with two fluorine atoms at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2,3-Difluoro-1-Phenyl-2-Buten-1-One typically involves the use of fluorinated reagents and specific reaction conditions to ensure the correct placement of the fluorine atoms. One common method involves the reaction of a phenyl-substituted butenone with a fluorinating agent under controlled conditions to achieve the desired (2Z) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2,3-Difluoro-1-Phenyl-2-Buten-1-One can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2Z)-2,3-Difluoro-1-Phenyl-2-Buten-1-One has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (2Z)-2,3-Difluoro-1-Phenyl-2-Buten-1-One exerts its effects involves interactions with specific molecular targets. The fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2,3-Difluoro-1-Phenyl-2-Buten-1-One: The (2E) isomer differs in the spatial arrangement of the fluorine atoms.
2,3-Difluoro-1-Phenyl-1-Butanone: Lacks the double bond present in (2Z)-2,3-Difluoro-1-Phenyl-2-Buten-1-One.
2,3-Difluoro-1-Phenyl-2-Butanol: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness
This compound is unique due to its specific (2Z) configuration, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H8F2O |
---|---|
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
(Z)-2,3-difluoro-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C10H8F2O/c1-7(11)9(12)10(13)8-5-3-2-4-6-8/h2-6H,1H3/b9-7- |
InChI-Schlüssel |
XREJPFQTCYQDRK-CLFYSBASSA-N |
Isomerische SMILES |
C/C(=C(\C(=O)C1=CC=CC=C1)/F)/F |
Kanonische SMILES |
CC(=C(C(=O)C1=CC=CC=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.